
2,5-Dichloro-6-methyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-6-methyl-1,3-benzothiazole (DMBT) is a chemical compound that belongs to the class of benzothiazole derivatives. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. DMBT has been extensively studied for its biological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-6-methyl-1,3-benzothiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. 2,5-Dichloro-6-methyl-1,3-benzothiazole has also been shown to modulate the expression of various genes involved in inflammation and cell proliferation.
Effets Biochimiques Et Physiologiques
2,5-Dichloro-6-methyl-1,3-benzothiazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. 2,5-Dichloro-6-methyl-1,3-benzothiazole has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 2,5-Dichloro-6-methyl-1,3-benzothiazole has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Dichloro-6-methyl-1,3-benzothiazole has several advantages as a research tool. It is relatively easy to synthesize and has a high degree of purity. Additionally, it exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, there are also limitations to using 2,5-Dichloro-6-methyl-1,3-benzothiazole in lab experiments. It is toxic at high concentrations and can be difficult to handle safely. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 2,5-Dichloro-6-methyl-1,3-benzothiazole. One area of interest is the development of new pharmaceuticals and agrochemicals based on 2,5-Dichloro-6-methyl-1,3-benzothiazole. Another area of interest is the study of 2,5-Dichloro-6-methyl-1,3-benzothiazole's potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2,5-Dichloro-6-methyl-1,3-benzothiazole and its potential applications in various biological processes.
Conclusion
In conclusion, 2,5-Dichloro-6-methyl-1,3-benzothiazole is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been extensively studied for its biological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. 2,5-Dichloro-6-methyl-1,3-benzothiazole has a range of advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
2,5-Dichloro-6-methyl-1,3-benzothiazole can be synthesized by reacting 2-chloro-6-methylbenzothiazole with thionyl chloride and phosphorus pentachloride. The resulting intermediate is then reacted with sodium hydroxide to obtain 2,5-Dichloro-6-methyl-1,3-benzothiazole. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
2,5-Dichloro-6-methyl-1,3-benzothiazole has been used as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has also been studied extensively for its biological properties. 2,5-Dichloro-6-methyl-1,3-benzothiazole has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
113072-25-6 |
|---|---|
Nom du produit |
2,5-Dichloro-6-methyl-1,3-benzothiazole |
Formule moléculaire |
C8H5Cl2NS |
Poids moléculaire |
218.1 g/mol |
Nom IUPAC |
2,5-dichloro-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3 |
Clé InChI |
SSSAVIDRGVJMEB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)Cl |
SMILES canonique |
CC1=CC2=C(C=C1Cl)N=C(S2)Cl |
Synonymes |
Benzothiazole, 2,5-dichloro-6-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



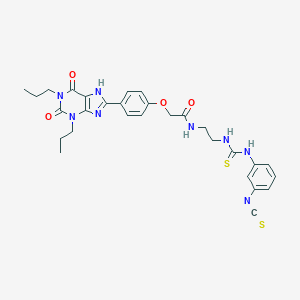
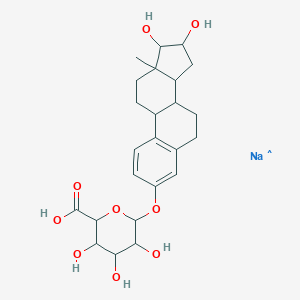
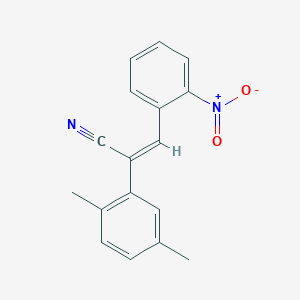


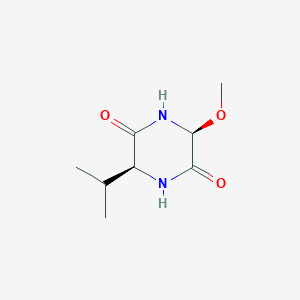

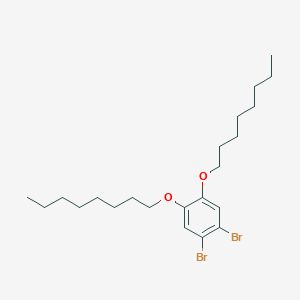
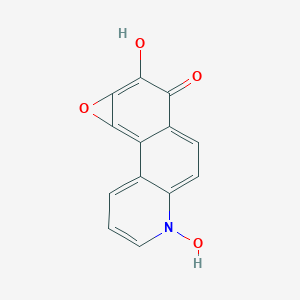

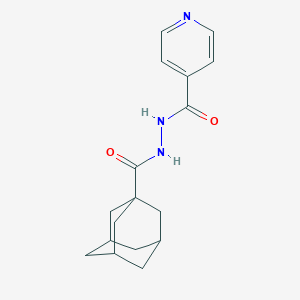
![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)
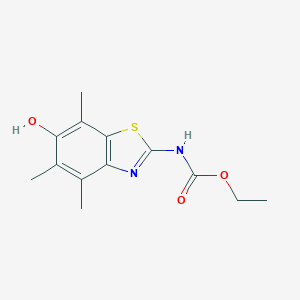
![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)